molecular formula C7H12F2O B13322808 (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol

Cat. No.: B13322808
M. Wt: 150.17 g/mol
InChI Key: NFNMYRCMBBFIJP-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol is a chiral compound with potential applications in various fields of chemistry and biology. The presence of the difluoromethyl group and the cyclohexanol structure makes it an interesting subject for research due to its unique chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the diastereoselective addition of difluoromethyl-containing reagents to cyclohexanone derivatives. This reaction typically requires the use of strong bases and specific catalysts to ensure high selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce various alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes or receptors, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-2-(Trifluoromethyl)cyclohexan-1-ol: Similar structure but with a trifluoromethyl group.

    (1R,2R)-2-(Chloromethyl)cyclohexan-1-ol: Contains a chloromethyl group instead of difluoromethyl.

    (1R,2R)-2-(Hydroxymethyl)cyclohexan-1-ol: Features a hydroxymethyl group.

Uniqueness

(1R,2R)-2-(Difluoromethyl)cyclohexan-1-ol is unique due to the presence of the difluoromethyl group, which can significantly alter its chemical properties and reactivity compared to other similar compounds

Properties

Molecular Formula

C7H12F2O

Molecular Weight

150.17 g/mol

IUPAC Name

(1R,2R)-2-(difluoromethyl)cyclohexan-1-ol

InChI

InChI=1S/C7H12F2O/c8-7(9)5-3-1-2-4-6(5)10/h5-7,10H,1-4H2/t5-,6-/m1/s1

InChI Key

NFNMYRCMBBFIJP-PHDIDXHHSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(F)F)O

Canonical SMILES

C1CCC(C(C1)C(F)F)O

Origin of Product

United States

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